molecular formula C17H27NO6 B4980701 2-[3-(2-Tert-butylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(2-Tert-butylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4980701
M. Wt: 341.4 g/mol
InChI Key: DCFDQZZQTXZNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2-Tert-butylphenoxy)propylamino]ethanol; oxalic acid is a compound that combines the properties of an amine and an alcohol. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Tert-butylphenoxy)propylamino]ethanol typically involves the reaction of 2-tert-butylphenol with an appropriate alkylating agent to form the intermediate 2-tert-butylphenoxypropylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Tert-butylphenoxy)propylamino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[3-(2-Tert-butylphenoxy)propylamino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations

Mechanism of Action

The mechanism of action of 2-[3-(2-Tert-butylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-tert-butylphenoxy)propanoic acid
  • 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid
  • 3-(2-tert-butylphenoxy)propylamine

Uniqueness

2-[3-(2-Tert-butylphenoxy)propylamino]ethanol is unique due to its combination of an amine and an alcohol functional group, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-[3-(2-tert-butylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-15(2,3)13-7-4-5-8-14(13)18-12-6-9-16-10-11-17;3-1(4)2(5)6/h4-5,7-8,16-17H,6,9-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFDQZZQTXZNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.